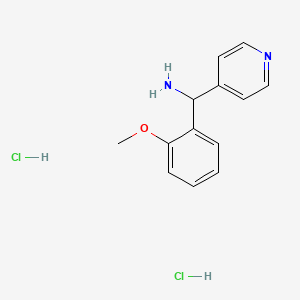
C-(2-Methoxy-phenyl)-C-pyridin-4-yl-methylaminedihydrochloride
Descripción general
Descripción
C-(2-Methoxy-phenyl)-C-pyridin-4-yl-methylaminedihydrochloride is a useful research compound. Its molecular formula is C13H16Cl2N2O and its molecular weight is 287.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
C-(2-Methoxy-phenyl)-C-pyridin-4-yl-methylaminedihydrochloride (CAS No. 66247-84-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its molecular properties, synthesis, and biological effects, supported by data tables and relevant research findings.
Molecular Properties
The molecular formula of this compound is C13H16Cl2N2O, with a molecular weight of approximately 287.19 g/mol. The compound features a methoxy group attached to a phenyl ring and a pyridine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H16Cl2N2O |
| Molecular Weight | 287.19 g/mol |
| CAS Number | 66247-84-5 |
| IUPAC Name | C-(2-Methoxy-phenyl)-C-pyridin-4-yl-methylamine dihydrochloride |
| Purity | Typically >95% |
Synthesis
The synthesis of this compound typically involves the reductive amination of appropriate precursors. The method can be optimized using various reaction conditions, including solvent choice and temperature, to enhance yield and purity.
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through modulation of neurotransmitter systems. Specifically, they may act as inhibitors or modulators of serotonin and norepinephrine reuptake, making them potential candidates for antidepressant and anxiolytic therapies.
Case Studies and Research Findings
- Antidepressant Activity : A study conducted on related compounds demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to increased serotonin levels in the synaptic cleft due to inhibited reuptake.
- Neuroprotective Effects : Another research effort highlighted the neuroprotective properties of similar pyridine derivatives against oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative diseases.
- Analgesic Properties : Additional studies have reported analgesic effects in pain models, indicating that these compounds could serve as effective pain relievers through central nervous system pathways.
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
(2-methoxyphenyl)-pyridin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.2ClH/c1-16-12-5-3-2-4-11(12)13(14)10-6-8-15-9-7-10;;/h2-9,13H,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMUJBTUVGUSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















